molecular formula C8H12Cl2N2O2 B2798240 7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride CAS No. 2418667-90-8

7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride

Cat. No. B2798240
CAS RN: 2418667-90-8
M. Wt: 239.1
InChI Key: CMCOXGSXVHEXAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like 7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride has been a focus of research in recent years . A series of bicyclic hydroxypyridones compounds were synthesized to evaluate their inhibitory potentials on COMT protein .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2.2ClH/c11-7-3-6-4-9-1-2-10 (6)5-8 (7)12;;/h3,9H,1-2,4-5H2;2*1H .


Chemical Reactions Analysis

This compound has been used in the synthesis of compounds possessing inhibitory capacity on key proteins such as the catechol O-Methyltransferase (COMT) .


Physical And Chemical Properties Analysis

The compound has a density of 1.39±0.1 g/cm3 (Predicted) and a boiling point of 350.8±42.0 °C (Predicted) .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry

A pivotal area of research involving this compound is in the development of efficient synthetic methodologies for heterocyclic compounds, which are crucial in medicinal chemistry. Alizadeh et al. (2014) reported an efficient approach for the synthesis of alkyl 7-hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates, demonstrating the compound's utility in generating pyrazine derivatives through a one-pot, three-component reaction. This method highlights ease of handling, easy purification, and good yields as its main advantages (Alizadeh, Abadi, & Ghanbaripour, 2014).

Antibacterial Activities

Research on derivatives of related heterocyclic systems has shown promising antibacterial activities. Bildirici et al. (2007) synthesized compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, leading to the discovery of derivatives with significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This study underscores the potential of using this chemical scaffold to develop new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

Anticancer Activity Screening

Furthermore, the synthesis and screening of novel 7-hydroxy-8-methyl-coumarins with various heterocyclic moieties for anticancer activities have been explored. Galayev et al. (2015) identified compounds with high levels of antimitotic activity, particularly against Non-Small Cell Lung Cancer cell lines, showcasing the compound's potential in anticancer drug development (Galayev, Garazd, Garazd, & Lesyk, 2015).

Advanced Material Research

In the field of advanced materials, Guo et al. (2011) presented a synthesis route for 1H-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one via a novel route, highlighting its application in material science and offering insights into new synthetic pathways for related compounds (Guo, Niu, Zhou, Chu, Xu, & Fang, 2011).

properties

IUPAC Name

7-hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c11-7-3-6-4-9-1-2-10(6)5-8(7)12;;/h3,5,9,12H,1-2,4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGQQEDSJNMUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C(=O)C=C2CN1)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride

CAS RN

2418667-90-8
Record name 7-hydroxy-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-8-one dihydrochloride
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